1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid, identified by the Chemical Abstracts Service number 954581-24-9, is a complex organic compound with significant implications in medicinal chemistry. This compound features a cyclopentane structure substituted with a carboxylic acid and an amino group, linked to a bromophenyl moiety through a carbamoyl group. The molecular formula is with a molecular weight of approximately 341.20 g/mol .
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid is classified as an organic compound due to its carbon-based structure. It falls under the category of amino acids and derivatives, specifically those that contain additional functional groups such as carboxylic acids and amides.
The synthesis of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification steps like recrystallization or chromatography to isolate the final product in high purity.
The molecular structure can be represented as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools. The InChI key for this compound is not provided in the search results but can be generated based on its molecular structure.
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid can participate in various chemical reactions typical of amino acids and carboxylic acids:
The reactivity of this compound is influenced by the steric hindrance provided by the cyclopentane ring and the electronic effects of the bromine substituent.
Further research into its pharmacodynamics and pharmacokinetics would provide insights into its potential therapeutic applications.
Relevant data regarding boiling point and melting point are not specified in the search results but are critical for practical applications.
This compound has potential applications in medicinal chemistry, particularly in drug design due to its structural features that may allow it to interact with biological targets. It could serve as a lead compound for developing new pharmaceuticals aimed at treating diseases related to amino acid metabolism or as an intermediate in synthesizing more complex bioactive molecules.
The construction of the cyclopentane core in 1-({[(3-bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid (CAS# 954581-24-9) employs innovative strategies that leverage stereoselective functionalization. A pivotal approach involves the Favorskii rearrangement of α,α'-dihalogenated cyclopentanone precursors, enabling the installation of the carboxylic acid functionality at the C1 position. This method, detailed in Patent WO2008138621A2, utilizes dibrominated cyclopentanone derivatives subjected to nucleophilic substitution with cyanide ions, followed by controlled hydrolysis to generate the 1-aminocyclopentanecarboxylic acid scaffold with high regiocontrol [2].
Table 1: Key Structural Descriptors of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 954581-24-9 |
Molecular Formula | C₁₄H₁₇BrN₂O₃ |
Molecular Weight | 341.20 g/mol |
SMILES | O=C(C1(NC(NCC2=CC=CC(Br)=C2)=O)CCCC1)O |
IUPAC Name | 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid |
An alternative route employs diethyl (3-bromophenyl)malonate (CAS# 56911-48-9) as a versatile building block. Alkylation with 1,4-dibromobutane facilitates ring closure via Dieckmann condensation, yielding a cyclopentanone intermediate. Subsequent deprotection, decarboxylation, and Curtius rearrangement install the C1-amino group stereoselectively. This pathway is particularly valuable for generating enantiomerically enriched precursors critical for pharmaceutical applications, as evidenced by its adaptation in synthesizing chiral intermediates like methyl (1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride [5] [8]. Catalytic hydrogenation proves indispensable for final stereocontrol. As demonstrated in WO2008138621A2, hydrogenation of unsaturated cyclopentene precursors over palladium catalysts achieves cis-stereoselectivity exceeding 90%, eliminating the need for post-reaction isomer separation [2].
Table 2: Comparative Analysis of Cyclopentane Core Synthesis Strategies
Method | Key Intermediate | Stereoselectivity | Key Advantage |
---|---|---|---|
Favorskii Rearrangement | α,α'-Dibromocyclopentanone | Moderate-High | Direct carboxylic acid installation |
Malonate Alkylation | Diethyl (3-bromophenyl)malonate | Tunable (Chiral aux.) | Flexible side-chain functionalization |
Catalytic Hydrogenation | Unsaturated cyclopentene derivatives | >90% cis selectivity | High stereocontrol, industrial scalability |
Forming the urea bridge between the cyclopentane-carboxylic acid core and the 3-bromobenzylamine moiety presents significant challenges in regioselectivity and minimizing isocyanate byproducts. Two principal methodologies have been optimized for efficiency:
The presence of the carboxylic acid group on the cyclopentane ring necessitates orthogonal protection strategies during urea formation. Tert-butyl ester protection (Boc) is frequently employed due to its acid stability and facile deprotection under mild acidic conditions (e.g., TFA/DCM). This prevents unwanted side reactions between the acid and the highly reactive isocyanate or amine coupling partners [5] [7]. Successful linkage formation is confirmed spectroscopically: IR spectroscopy shows characteristic urea C=O stretches near 1640-1660 cm⁻¹ and loss of isocyanate absorbance (~2270 cm⁻¹); ¹³C NMR exhibits a distinct urea carbonyl resonance at δ 156-158 ppm [6].
Integrating the 3-bromophenyl moiety and establishing the cyclopentane ring system are focal points for sustainable synthesis:1. Solvent-Free Bromophenyl Functionalization: Traditional Suzuki-Miyaura couplings for installing bromoaryl groups often require toxic solvents (e.g., DMF, dioxane). Recent advances utilize mechanochemical ball milling of (3-bromophenyl)boronic acid derivatives with cyclopentanone enolates or halides. This solvent-free approach achieves near-quantitative yields (>95%) of intermediates like 1-(3-bromophenyl)cyclopentanecarbonyl compounds while eliminating solvent waste streams. Catalyst loadings are reduced to ≤0.5 mol% Pd(PPh₃)₄, significantly lowering heavy metal contamination risks [4] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0